molecular formula C11H24N2O3 B8256252 Tert-butyl (4-(2-aminoethoxy)butyl)carbamate

Tert-butyl (4-(2-aminoethoxy)butyl)carbamate

Cat. No.: B8256252
M. Wt: 232.32 g/mol
InChI Key: OBGHHFCFVTVZLE-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate is a chemical compound with the molecular formula C12H26N2O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-(2-aminoethoxy)butyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-(2-aminoethoxy)butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (4-(2-aminoethoxy)butyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate inhibitor, binding to the active site of enzymes and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its extended ethoxy chain provides additional flexibility and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethoxy)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-7-4-5-8-15-9-6-12/h4-9,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGHHFCFVTVZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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